molecular formula C12H14N4O B14097215 3-[(2-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol

3-[(2-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B14097215
M. Wt: 230.27 g/mol
InChI Key: MVELCMMQPACQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol typically involves the reaction of 2-ethylphenylamine with a suitable triazine precursor under controlled conditions. One common method involves the use of a condensation reaction where 2-ethylphenylamine is reacted with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile at varying temperatures depending on the reactivity of the nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted triazine derivatives.

Scientific Research Applications

3-[(2-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Ethylphenyl)amino)nicotinic acid: Similar in structure but contains a nicotinic acid moiety instead of a triazine ring.

    1-{2-[(3-Ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Contains a pyridine ring and is used in different applications.

Uniqueness

3-[(2-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is unique due to its triazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

3-(2-ethylanilino)-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C12H14N4O/c1-3-9-6-4-5-7-10(9)13-12-14-11(17)8(2)15-16-12/h4-7H,3H2,1-2H3,(H2,13,14,16,17)

InChI Key

MVELCMMQPACQNW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=NN=C(C(=O)N2)C

Origin of Product

United States

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